molecular formula C20H16ClN3O4S B2517610 N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-28-5

N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2517610
CAS No.: 921819-28-5
M. Wt: 429.88
InChI Key: BUFPBZNARJWFBF-UHFFFAOYSA-N
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Description

This compound is a thiazole-based carboxamide featuring a benzodioxole scaffold and a substituted phenyl group. Its structure comprises:

  • Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms, critical for bioactivity .
  • Benzodioxole moiety: A fused bicyclic system (1,3-dioxole) linked to the carboxamide group, enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-11-2-4-13(21)7-15(11)23-18(25)8-14-9-29-20(22-14)24-19(26)12-3-5-16-17(6-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFPBZNARJWFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H20ClN3O3SC_{22}H_{20}ClN_3O_3S with a molecular weight of approximately 421.92 g/mol. The structural features include a thiazole moiety and a benzo[d][1,3]dioxole ring, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is critical for managing conditions like Alzheimer's disease. In vitro studies have demonstrated that derivatives containing thiazole rings exhibit significant AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For example, derivatives of thiazole and benzo[d][1,3]dioxole have been associated with tumor growth inhibition and apoptosis induction in various cancer types .

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds against 12 human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with some compounds showing potency comparable to established chemotherapeutics like cisplatin .

CompoundCell Line TestedIC50 (µM)Remarks
Compound AA549 (Lung)15.0High potency
Compound BMCF7 (Breast)10.5Comparable to cisplatin
Compound CHeLa (Cervical)20.0Moderate activity

Neuroprotective Activity

In another study focusing on neuroprotective effects, compounds similar to this compound were tested for their ability to inhibit AChE. The most potent compound demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease .

Case Studies

  • Case Study on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Neuroprotective Effects : In vivo studies using animal models have shown that administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its potential use in treating Alzheimer's disease.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds similar to N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising results against various bacterial strains and fungi.

In a related study, derivatives were tested for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi using the turbidimetric method. The results indicated that specific derivatives displayed potent antimicrobial effects, suggesting that modifications to the thiazole structure can enhance activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. A notable study involved the synthesis of thiazole derivatives that were assessed for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer). The results demonstrated that certain compounds exhibited significant growth inhibition percentages, indicating their potential as anticancer agents .

Table 2: Anticancer Activity Results

CompoundCell Line% Growth Inhibition
Compound D6MCF775%
Compound D7MCF780%

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR), and their antimicrobial activities were assessed. Molecular docking studies provided insights into the binding interactions with target proteins, revealing that modifications in the thiazole ring significantly impacted the binding affinity and biological activity .

Case Study 2: Structure–Activity Relationship Analysis

Research focused on the structure–activity relationship (SAR) of thiazole-based compounds indicated that specific substitutions on the thiazole ring influenced both antimicrobial and anticancer activities. By systematically altering functional groups on the thiazole moiety, researchers identified optimal configurations that maximized efficacy against resistant bacterial strains and cancer cell lines .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituent on Phenyl Group Molecular Formula Molecular Weight Key Features Reference
N-(4-(2-((5-Chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 5-Chloro-2-methylphenyl C₂₁H₁₇ClN₃O₄S 440.9 Chlorine enhances electron deficiency -
N-(4-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921865-07-8) 2,4-Dimethylphenyl C₂₁H₁₉N₃O₄S 409.5 Methyl groups increase steric bulk
N-(4-(2-((4-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941947-59-7) 4-Methoxyphenethyl C₂₂H₂₁N₃O₅S 439.5 Methoxy group improves solubility
N-(4-(2-((2-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941947-55-3) 2-Methoxybenzyl C₂₁H₁₉N₃O₅S 425.5 Ortho-methoxy may hinder enzymatic cleavage

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The 5-chloro substituent (main compound) may enhance binding to electrophilic targets compared to methyl or methoxy groups in analogs .
  • Solubility : Methoxy-substituted derivatives (e.g., CAS 941947-59-7) likely exhibit improved aqueous solubility due to polar oxygen atoms .

Table 2: Anticancer and Antiproliferative Profiles of Related Compounds

Compound Structure IC₅₀ (HepG-2) Key Functional Groups Mechanism Insights Reference
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 7b) 1.61 ± 1.92 µg/mL Thiazole, phenylhydrazine Targets hepatocellular carcinoma cells
Chlorinated-arylsulphonamide derivatives (e.g., 5c, 5d, 5j) <10 µM Benzothiazole, sulphonamide Inhibits tubulin polymerization
N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)quinoline-8-sulfonamide (5h) N/A Piperazine, quinoline Multitarget kinase inhibition

Key Insights :

  • Thiazole derivatives with electron-deficient aromatic groups (e.g., chlorine) show enhanced cytotoxicity, as seen in Compound 7b (IC₅₀ = 1.61 µg/mL) .
  • The benzodioxole-carboxamide scaffold in the main compound may synergize with the thiazole core to improve metabolic stability compared to sulphonamide-based analogs .

Comparison with Other Methods :

  • Benzothiazole derivatives () require sulphonylation or piperazine incorporation, increasing synthetic complexity .
  • Triazole-containing analogs () utilize click chemistry, which may offer regioselectivity advantages but requires azide intermediates .

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